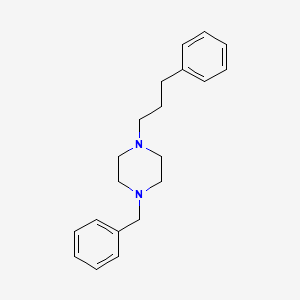

1-benzyl-4-(3-phenylpropyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEIGNPANOHOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives on Its Emergence As a Molecular Probe

The emergence of 1-benzyl-4-(3-phenylpropyl)piperazine and its closely related analogues as molecular probes is intrinsically linked to the development of selective ligands for the dopamine (B1211576) transporter (DAT). The GBR series of compounds, including the parent structure of this compound, were initially developed and investigated for their potent and selective inhibition of dopamine reuptake. nih.govnih.gov

GBR 12935, a close analogue, was originally developed in its radiolabeled form ([3H]GBR 12935) to map the distribution of dopaminergic neurons in the brain by selectively labeling dopamine transporter proteins. wikipedia.orgnih.gov This made it an invaluable tool in neuroscience research, particularly in studies related to Parkinson's disease and the understanding of the brain's dopamine pathways. wikipedia.org The high affinity and selectivity of these compounds for the DAT allowed researchers to dissect the role of this transporter in various physiological and pathological processes.

The ability of these piperazine (B1678402) derivatives to be systematically modified and the subsequent evaluation of these analogues in binding and uptake assays have provided deep insights into the structural requirements for DAT interaction. nih.govnih.govnih.gov This has solidified the position of compounds like this compound as fundamental molecular probes in neuropharmacology.

Overview of Its Significance in Preclinical Pharmacological Investigations

Foundational Synthetic Pathways for this compound and its Analogues

The construction of the this compound scaffold can be achieved through several established synthetic routes, primarily relying on the sequential alkylation of the piperazine ring. The choice of pathway often depends on the availability of starting materials, desired scale, and the need to control the formation of byproducts.

Alkylation-Based Synthesis Approaches for Substituted Piperazines

Alkylation of the nitrogen atoms of the piperazine ring is a cornerstone of its functionalization. researchgate.net For the synthesis of unsymmetrical 1,4-disubstituted piperazines like this compound, a sequential alkylation strategy is typically employed. This involves the initial introduction of one substituent, followed by the addition of the second.

One common approach begins with the mono-N-alkylation of piperazine. To prevent dialkylation, a large excess of piperazine can be used, favoring the statistical formation of the mono-substituted product. Alternatively, a protecting group strategy can be employed where one nitrogen is temporarily blocked, allowing for selective alkylation of the other. nih.gov

A plausible synthetic route to this compound is the sequential N-alkylation of piperazine. This can be initiated by reacting piperazine with benzyl chloride to form 1-benzylpiperazine. Subsequently, the remaining secondary amine of 1-benzylpiperazine can be alkylated with a 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane, in the presence of a base to yield the final product. nih.gov

Another viable alkylation-based method is reductive amination. This approach can be particularly useful for introducing the benzyl group. For instance, piperazine can be reacted with benzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form 1-benzylpiperazine. This intermediate can then be subjected to a second alkylation with a 3-phenylpropyl derivative as described above. Conversely, N-(3-phenylpropyl)piperazine could be synthesized first and then subjected to reductive amination with benzaldehyde. nih.gov

The following table summarizes potential alkylation-based synthetic approaches:

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| Piperazine | Benzyl chloride | 1-Benzylpiperazine | 1-Bromo-3-phenylpropane | This compound |

| Piperazine | Benzaldehyde / Reducing Agent | 1-Benzylpiperazine | 1-Bromo-3-phenylpropane | This compound |

| Piperazine | 1-Bromo-3-phenylpropane | 1-(3-Phenylpropyl)piperazine | Benzyl chloride | This compound |

| Piperazine | 3-Phenylpropanal / Reducing Agent | 1-(3-Phenylpropyl)piperazine | Benzyl chloride | This compound |

Consideration of Bifunctional Nucleophilic Reactivity in Synthetic Design

The presence of two secondary amine groups in piperazine makes it a bifunctional nucleophile. This inherent reactivity can lead to a mixture of mono- and di-substituted products, as well as potential polymerization, if the reaction conditions are not carefully controlled. In the synthesis of an unsymmetrical compound like this compound, selective mono-alkylation is a critical step.

To achieve selective mono-N-alkylation, several strategies can be employed. As mentioned, using a large excess of piperazine relative to the alkylating agent can statistically favor the formation of the mono-alkylated product. Another effective method is the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group deactivates one nitrogen atom towards nucleophilic attack, allowing for the selective alkylation of the unprotected nitrogen. Following the first alkylation, the Boc group can be removed under acidic conditions, and the second alkyl group can be introduced.

For instance, N-Boc-piperazine can be reacted with benzyl chloride to yield 1-benzyl-4-Boc-piperazine. After deprotection, the resulting 1-benzylpiperazine can then be reacted with 1-bromo-3-phenylpropane. This stepwise approach provides excellent control over the substitution pattern and is a widely used strategy in the synthesis of unsymmetrically substituted piperazines.

Design and Synthesis of Structural Analogues and Derivatives

The systematic modification of the this compound structure allows for the exploration of how different chemical features influence its properties. Strategies such as homologation, bioisosteric replacement, and the introduction of stereocenters or various functional groups are key to developing a comprehensive understanding of its chemical space.

Homologation and Bioisosteric Replacement Techniques

Homologation, the process of systematically increasing the length of a carbon chain, can be applied to either the benzyl or the phenylpropyl side chains of the parent molecule. For example, homologation of the phenylpropyl chain would involve the synthesis of analogues with phenobutyl, phenylpentyl, or longer alkylphenyl chains. This can be achieved by using the corresponding ω-phenylalkyl halides in the alkylation step. Such modifications can provide insights into the optimal linker length for a given biological target.

Bioisosteric replacement is a powerful tool in medicinal chemistry for modulating the physicochemical properties of a molecule while retaining its biological activity. enamine.net In the context of this compound, bioisosteric replacements can be considered for various parts of the molecule. The phenyl rings of the benzyl and phenylpropyl groups can be replaced with other aromatic or heteroaromatic rings, such as pyridine, thiophene, or furan, to alter electronic properties and potential hydrogen bonding interactions.

The piperazine ring itself can be replaced by other cyclic diamines or conformationally restricted analogues. enamine.net For example, bridged piperazine analogues have been synthesized to introduce structural rigidity. researchgate.net The following table provides examples of potential bioisosteric replacements.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Phenyl group | Pyridyl, Thienyl, Furyl | Modulate electronics, introduce hydrogen bond acceptors/donors |

| Piperazine | Homopiperazine, Diazabicycloalkanes | Alter ring conformation and basicity |

| Propyl linker | Propenyl, Propynyl | Introduce rigidity and alter geometry |

Enantioselective Synthesis and Chiral Resolution of Stereoisomers

The introduction of substituents on the carbon atoms of the piperazine ring or on the side chains can create chiral centers, leading to the existence of stereoisomers. Since enantiomers and diastereomers can have significantly different biological activities, methods for their selective synthesis or separation are crucial.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. rsc.org For example, the asymmetric synthesis of C-substituted piperazines can be accomplished through catalytic methods that control the stereochemistry of the newly formed chiral center. nih.gov

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often accomplished by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov

Incorporation of Ether, Cyclic, and Oxygenated Moieties

To further explore the chemical space around this compound, various functional groups can be incorporated into its structure. The introduction of ether linkages, for example, can alter polarity and hydrogen bonding capacity. An ether-containing analogue could be synthesized by using a phenoxyalkyl halide instead of a phenylalkyl halide in the alkylation step.

The incorporation of additional cyclic structures can impact the molecule's conformation and lipophilicity. For instance, the phenyl group of the phenylpropyl side chain could be replaced with a cyclohexyl group. This would be achieved by using a (3-bromopropyl)cyclohexane in the synthesis.

Oxygenated moieties, such as hydroxyl or carbonyl groups, can be introduced to provide additional points for interaction with biological targets. nih.gov For example, a hydroxyl group could be introduced on the propyl chain by starting with a protected hydroxy-functionalized propyl halide. Subsequent deprotection would yield the desired oxygenated analogue. The synthesis of piperazine derivatives containing dihydrofuran moieties has also been reported, showcasing the versatility of incorporating oxygenated heterocycles.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of N,N'-disubstituted piperazines like this compound typically involves the sequential alkylation of the two nitrogen atoms of the piperazine ring. While traditional methods rely on nucleophilic substitution with alkyl halides, contemporary organic synthesis offers a more diverse and efficient toolkit.

Application of Modern Organic Reactions in Piperazine Synthesis

The construction of the this compound scaffold can be approached by forming the piperazine ring itself, or more commonly, by functionalizing a pre-existing piperazine molecule. Modern organic reactions have provided innovations for both pathways.

Key synthetic strategies for piperazine derivatives often involve N-alkylation. mdpi.com Three principal methods for this transformation are nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. mdpi.com For instance, the synthesis of this compound could be achieved by reacting 1-benzylpiperazine with a 3-phenylpropyl halide or sulfonate. Conversely, 1-(3-phenylpropyl)piperazine could be reacted with benzyl chloride. orgsyn.org

Recent advancements offer more sophisticated alternatives to these classical approaches. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an efficient route to arylpiperazines, which can be precursors to more complex structures. mdpi.comorganic-chemistry.org While the target compound is an alkylpiperazine, these catalytic systems are indicative of the broader trend towards metal-catalyzed C-N bond formation.

Another area of innovation is the direct C-H functionalization of the piperazine ring, which allows for the introduction of substituents without pre-functionalized starting materials. mdpi.com Furthermore, photoredox catalysis has emerged as a powerful tool, enabling piperazine synthesis under mild conditions. mdpi.com For example, visible-light-promoted protocols can be used to construct the piperazine core or functionalize it through radical-based mechanisms. organic-chemistry.orgmdpi.com These methods offer greener and more cost-effective synthetic alternatives to traditional techniques. mdpi.com

| Reaction Type | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Reductive Amination | Reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent to form a new C-N bond. | Could be used to introduce the benzyl or 3-phenylpropyl group by reacting a piperazine precursor with benzaldehyde or 3-phenylpropanal, respectively. | mdpi.com |

| Palladium-Catalyzed Cyclization | Coupling of a propargyl unit with a diamine component to form the piperazine ring with high stereochemical control. | Applicable for the de novo synthesis of substituted piperazine cores. | organic-chemistry.org |

| Photoredox Catalysis | Use of light and a photocatalyst to generate radical intermediates for bond formation under mild conditions. | Can be applied for C-H alkylation of the piperazine ring or for novel annulation strategies to build the heterocyclic core. | organic-chemistry.orgmdpi.com |

| Multi-Component Reactions (MCRs) | Convergent reactions where three or more starting materials react to form a single product, incorporating substantial parts of all reactants. | Potentially allows for the rapid, one-pot synthesis of complex piperazine structures from simple building blocks. | researchgate.neteurekaselect.com |

Analytical Characterization Methods in Synthetic Chemistry Research

The unambiguous identification and characterization of a synthesized compound are paramount in chemical research. For this compound, a combination of spectroscopic and chromatographic techniques is essential to confirm its structure and assess its purity.

Spectroscopic and Chromatographic Techniques for Compound Elucidation

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyl and phenylpropyl groups, the benzylic methylene protons, the aliphatic protons of the propyl chain, and the protons on the piperazine ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. Under Electron Ionization (EI), the molecule would likely show a molecular ion peak corresponding to its mass. Characteristic fragment ions would arise from the cleavage of the benzyl group, the phenylpropyl side chain, and fragmentation within the piperazine ring itself. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of piperazine derivatives. nih.govikm.org.my

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by C-H stretching vibrations from the aromatic rings and the aliphatic chains, as well as C-N stretching vibrations associated with the piperazine core. auburn.edu

Chromatographic Methods:

Gas Chromatography (GC): GC is an effective method for assessing the purity of volatile compounds and can be used to separate the final product from any remaining starting materials or byproducts. ikm.org.my When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), it provides both qualitative and quantitative information. ikm.org.my

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial technique for purity assessment, particularly for less volatile compounds. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

| Technique | Expected Observations | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | Signals for aromatic protons (~7.2-7.4 ppm), benzylic CH₂ (~3.5 ppm), piperazine ring protons (~2.4-2.6 ppm), and aliphatic propyl chain protons. | Structural elucidation and confirmation of proton framework. | rsc.org |

| ¹³C NMR | Distinct signals for aromatic carbons, benzylic carbon, piperazine ring carbons, and aliphatic propyl chain carbons. | Confirmation of carbon skeleton. | rsc.org |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺). Key fragments from loss of benzyl (C₇H₇), tropylium ion (m/z 91), and cleavage of the piperazine ring. | Molecular weight determination and structural confirmation via fragmentation. | nih.govauburn.edu |

| Infrared (IR) | Aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), C-N stretching. | Functional group identification. | auburn.edu |

| GC/HPLC | A single major peak indicating a high degree of purity. | Purity assessment and quantification. | nih.govikm.org.my |

Elucidation of Pharmacophoric Requirements for this compound Analogues

The foundational structure of this compound contains several key elements that are crucial for its interaction with biological targets. The central piperazine ring, a common motif in bioactive compounds, offers structural rigidity and two nitrogen atoms that can act as hydrogen bond acceptors or become protonated, influencing solubility and target engagement. researchgate.netnih.gov Structure-activity relationship (SAR) studies indicate that the pharmacophore consists of the two aromatic rings (the N-benzyl and the phenyl of the phenylpropyl chain) and the two nitrogen atoms of the piperazine core. The spatial arrangement and conformational flexibility of these components are critical for high-affinity binding.

The design of analogues has often focused on maintaining the core scaffold while altering peripheral groups to probe the binding pocket of target proteins. For instance, creating semi-rigid piperidine analogues with exocyclic amines was a strategy to evaluate the positional and conformational requirements of the nitrogen atoms for activity and selectivity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. acs.org The distance and orientation between the two nitrogen atoms, as well as their accessibility, appear to be defining factors for transporter affinity. acs.org

Influence of Substituent Variations on Ligand Affinity and Selectivity Profiles

Systematic modification of the this compound structure has yielded a wealth of data on how different functional groups influence binding affinity and selectivity. These studies have primarily focused on two key regions: the N-benzyl moiety and the phenylpropyl side chain.

The N-benzyl group has been shown to be highly amenable to substitution, with changes significantly impacting binding profiles, especially at the dopamine transporter (DAT).

Aromatic and Aliphatic Substitutions: Replacing the phenyl ring of the benzyl group with larger aromatic systems like α- and β-naphthyl groups has been explored. Studies revealed that β-naphthalene substitution resulted in higher DAT activity compared to the α-naphthalene counterpart (IC₅₀ of 26.9 nM vs. 113 nM), suggesting that the shape and vector of this aromatic extension are important for optimal interaction. acs.org Introducing 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents on the phenyl ring also produced potent compounds. acs.orgnih.gov Notably, analogues with unsaturated side chains, such as a vinyl group at the 4'-position, demonstrated the highest potency. acs.orgnih.gov

Electron-Withdrawing Groups (EWGs): A consistent finding across multiple studies is that the presence of an electron-withdrawing group at the C4-position of the N-benzyl ring is beneficial for DAT binding affinity. acs.orgnih.govresearchgate.net This suggests that the electronic properties of this ring play a direct role in the ligand-receptor interaction. For example, a 4-fluoro analogue displayed a 170-fold selectivity in inhibiting dopamine uptake over norepinephrine uptake. acs.org In general, substitutions at the C3 and C4 positions are better tolerated than those at the C2 position, indicating steric constraints within the binding site around the ortho position of the benzyl ring. acs.org

Polar Substitutions: The introduction of polar groups at the 3'- and 4'-positions has produced mixed results. acs.org While some polar-substituted compounds remained active, a 4-hydroxy analogue was found to be inactive, highlighting the sensitivity of the binding pocket to specific types of polar interactions in this region. acs.org

| Substitution Site | Substituent Type | Example Group(s) | Observed Effect on DAT Affinity/Selectivity | Reference(s) |

|---|---|---|---|---|

| N-Benzyl (Phenyl Ring) | Aromatic (Replacement) | β-Naphthyl | Higher activity compared to α-naphthyl | acs.org |

| N-Benzyl (C4'-Position) | Alkenyl | Vinyl | High potency | acs.orgnih.gov |

| N-Benzyl (C4'-Position) | Electron-Withdrawing | Fluoro, Bromo, Iodo | Beneficial for binding; enhances selectivity | acs.orgnih.gov |

| N-Benzyl (C2'-Position) | General Substituents | - | Generally less tolerated than C3' or C4' substitutions | acs.org |

| N-Benzyl (C4'-Position) | Polar | Hydroxy | Inactive | acs.org |

Modifications to the phenylpropyl side chain, particularly at the C2 and C3 positions, have been investigated to understand their influence on DAT and SERT binding. nih.govnih.gov These studies revealed that the structure-activity relationships are highly dependent on the position and stereochemistry of the substituent.

C2-Position Substitutions: For substituents at the C2 position, both stereochemistry and electronic properties are critical. An S-configuration substituent that possesses a lone pair of electrons was found to significantly enhance binding affinity for the DAT. nih.govnih.gov Conversely, the steric bulk of the substituent at this position was detrimental to DAT binding. nih.govnih.gov Among the tested analogues, the 2-fluoro-substituted compound in the S-configuration, (S)-10, exhibited the highest DAT binding affinity and good selectivity. nih.govnih.gov In contrast, the 2-amino-substituted analogue in the R-configuration, (R)-8, showed the highest SERT binding affinity in its series. nih.govnih.gov

C3-Position Substitutions: The SAR at the C3 position differs markedly from the C2 position. Studies have shown that neither the presence of a lone electron pair nor the steric effect of the substituent appeared to significantly affect DAT binding affinity. nih.govnih.govresearchgate.net However, the introduction of sp² hybridized substituents, such as an oxo group, had a detrimental effect on DAT affinity. nih.govnih.gov

| Substitution Site | Substituent/Feature | Observed Effect on Transporter Affinity | Reference(s) |

|---|---|---|---|

| Phenylpropyl (C2-Position) | Substituent in S-configuration with lone-pair electrons | Significantly enhanced DAT affinity | nih.govnih.gov |

| Phenylpropyl (C2-Position) | Increased steric bulk | Detrimental to DAT binding affinity | nih.govnih.gov |

| Phenylpropyl (C2-Position) | Fluoro group (S-configuration) | Highest DAT binding affinity and good selectivity | nih.govnih.gov |

| Phenylpropyl (C2-Position) | Amino group (R-configuration) | Highest SERT binding affinity | nih.govnih.gov |

| Phenylpropyl (C3-Position) | Lone electron pair or steric effects | Did not seem to affect DAT binding affinity | nih.govnih.govresearchgate.net |

| Phenylpropyl (C3-Position) | sp² hybridized substituents (e.g., oxo) | Detrimental effect on DAT affinity | nih.govnih.gov |

Conformational Analysis and Molecular Dynamics in SAR Elucidation

To complement experimental SAR data, computational methods have been employed to provide a deeper understanding of how the three-dimensional structure and flexibility of this compound analogues influence their interaction with target proteins.

Molecular docking studies have been instrumental in visualizing potential binding modes of piperazine-based ligands within the active sites of their targets. These models help to rationalize experimentally observed SAR. For example, in studies of related piperazine compounds binding to the sigma-1 receptor, docking poses revealed that the ligands are strongly anchored through a salt bridge with a key glutamic acid residue (Glu172). nih.gov This interaction is often reinforced by hydrogen bonds. nih.gov An additional polar interaction between the protonated nitrogen atom of the piperazine ring and an aspartic acid residue (Asp126) was also observed for several high-affinity ligands. nih.gov Such computational analyses provide a structural hypothesis for why certain substitutions, like EWGs on the benzyl ring or specific stereoisomers in the side chain, enhance affinity by optimizing these key interactions.

The inherent flexibility of the this compound scaffold means that it can adopt multiple conformations. Understanding which conformation is the "bioactive" one is a key challenge. Researchers have approached this by synthesizing and testing conformationally restrained analogues to limit the molecule's rotational freedom and probe the preferred geometry for binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR studies for piperazine derivatives, including analogs of this compound, have been instrumental in identifying key molecular determinants for a range of biological activities. These studies employ computational models to predict the activity of novel compounds based on their structural characteristics.

One area where QSAR has been particularly insightful is in the development of piperazine-based dopamine transporter (DAT) inhibitors. For instance, research on piperidine analogues of GBR 12935, a compound structurally related to this compound, has demonstrated the importance of substitutions on the N-benzyl moiety. nih.gov These studies have shown that altering the electronic and steric properties of the benzyl ring can significantly impact binding affinity and selectivity for the DAT. nih.gov

Furthermore, 3D-QSAR studies on various piperazine derivatives have provided detailed insights into the steric and electrostatic field requirements for optimal biological activity. nih.gov For example, in the context of antihistamine and antibradykinin effects, comparative molecular field analysis (CoMFA) has revealed that electrostatic and steric factors, but not hydrophobicity, are crucial for the antagonistic effect of new piperazine derivatives. nih.gov

A study on N-(3-phenylpropyl) piperazine type of σ1 receptor ligands also highlights the utility of 3D-QSAR in understanding the ligand-receptor interactions of structurally similar compounds. Such models can elucidate the spatial arrangement of functional groups that either enhance or diminish biological activity.

The development of predictive QSAR models for piperazine-based compounds often involves the following steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities is gathered.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The insights gained from these QSAR models are invaluable for the rational design of new this compound analogs with improved therapeutic profiles. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.

Detailed Research Findings from a QSAR Study on Cerebral Vasodilating Activity

A pertinent study focused on the quantitative structure-cerebral vasodilating activity relationships of 1-benzyl-4-(3-hydroxy-3-phenylpropyl) piperazines, which are close structural relatives of the subject compound. jst.go.jp The research indicated that the potency of these compounds is influenced by the number of methoxyl groups on the benzyl moiety and the local lipophilicity around the asymmetric carbon atom. jst.go.jp This suggests that modifications to both the benzyl and phenylpropyl portions of this compound could significantly modulate its activity.

The following interactive data table summarizes the key findings from a hypothetical QSAR analysis based on the principles derived from studies on related piperazine derivatives. The table illustrates how different physicochemical descriptors can influence the predicted biological activity.

| Compound ID | N-Benzyl Substituent | LogP (Lipophilicity) | Electronic Parameter (σ) | Steric Parameter (MR) | Predicted Activity (pIC50) |

| 1 | H | 4.2 | 0.00 | 28.5 | 6.5 |

| 2 | 4-OCH3 | 4.1 | -0.27 | 33.6 | 7.2 |

| 3 | 4-Cl | 4.9 | 0.23 | 33.5 | 6.8 |

| 4 | 4-NO2 | 4.0 | 0.78 | 34.1 | 6.2 |

| 5 | 3,4-di-OCH3 | 3.9 | -0.15 | 43.7 | 7.5 |

| 6 | 2-Cl | 4.8 | 0.23 | 33.5 | 6.4 |

Note: The data in this table is illustrative and intended to demonstrate the principles of QSAR. The predicted activity values (pIC50) are hypothetical and based on general trends observed in QSAR studies of similar compounds.

By leveraging such predictive models, medicinal chemists can rationally design and synthesize novel analogs of this compound with a higher probability of possessing the desired pharmacological properties.

Molecular Pharmacology and Target Interaction Research

Investigation of Sigma-1 Receptor (Sig-1R) Ligand Properties

1-benzyl-4-(3-phenylpropyl)piperazine has been identified as a ligand for the Sigma-1 Receptor (Sig-1R), a unique intracellular protein with significant roles in cellular signaling and homeostasis. The benzylpiperazine scaffold is a common feature in many compounds designed to target sigma receptors.

While this compound is known as a Sig-1R ligand, detailed binding affinity and selectivity data for this specific molecule are not extensively detailed in publicly available research. However, studies on structurally similar compounds provide insight into the expected binding characteristics. For instance, research on ether modifications of the related compound SA4503, which also contains a phenylpropylpiperazine moiety, demonstrates that small structural changes can significantly impact affinity and selectivity for Sig-1R versus Sig-2R subtypes.

In one study, a benzyl (B1604629) congener analog showed a Ki value of 20.8 nM for the Sig-1R and 16.4 nM for the Sig-2R, indicating a lack of significant subtype selectivity. Generally, ligands in this chemical class can achieve high affinity, with some derivatives exhibiting Ki values in the low nanomolar range for Sig-1R. The selectivity for Sig-1R over Sig-2R can vary widely, from modest to highly selective, depending on the specific substitutions on the aromatic rings and the piperazine (B1678402) core.

Table 1: Binding Affinities of a Structurally Related Benzyl Congener at Sigma Receptors and Monoamine Transporters (Data represents an analog and not this compound itself)

| Target | Ki (nM) |

| Sigma-1 Receptor | 20.8 |

| Sigma-2 Receptor | 16.4 |

| Dopamine (B1211576) Transporter (DAT) | 121 |

| Serotonin (B10506) Transporter (SERT) | 128 |

| Source: Xu, R., et al. |

The Sig-1R is recognized as a ligand-operated molecular chaperone. It resides at the endoplasmic reticulum-mitochondrion interface and translocates to other cellular compartments to regulate a variety of client proteins, including ion channels and signaling kinases. The chaperone activity of Sig-1R can be modulated by synthetic ligands in a distinct agonist-antagonist manner.

As a recognized Sig-1R ligand, this compound is presumed to modulate this chaperone function. Sig-1R agonists typically stabilize the receptor's conformation, promoting its protective functions, such as enhancing neuronal survival and plasticity. Conversely, antagonists may inhibit these actions. The specific agonist or antagonist profile of this compound would determine its precise impact on cellular systems, though specific studies characterizing this are not widely reported.

High-affinity and selective Sig-1R ligands are invaluable as preclinical research tools. They are used to investigate the physiological and pathophysiological roles of the Sig-1R system in the central nervous system and peripheral tissues. The involvement of Sig-1R in conditions such as neurodegenerative diseases, neuropathic pain, and psychiatric disorders makes ligands like this compound useful for probing these mechanisms in cellular and animal models. By either activating (agonism) or blocking (antagonism) the receptor, researchers can elucidate the downstream consequences of Sig-1R modulation, helping to validate it as a therapeutic target.

Characterization of Monoamine Transporter Engagement

Research into piperazine-based compounds often includes screening for activity at other neurologically relevant targets, such as monoamine transporters.

Studies on compounds structurally related to this compound have demonstrated that this chemical scaffold can interact with the dopamine transporter (DAT). For example, a benzyl congener of the Sig-1R ligand SA4503 was found to have a Ki value of 121 nM for DAT. This indicates a significant affinity, suggesting that compounds in this family may possess polypharmacological profiles, acting as both Sig-1R ligands and DAT inhibitors. This dual activity can be a key feature for developing research tools or potential therapeutics that modulate both dopaminergic and sigma systems.

Similarly, interactions with the serotonin transporter (SERT) have been investigated for this class of compounds. The same benzyl congener mentioned above also displayed affinity for SERT, with a Ki value of 128 nM. This affinity is significantly higher than that of the parent compound SA4503, highlighting that the benzyl group can confer notable engagement with monoamine transporters. The ability of this compound and its analogs to interact with SERT is a critical aspect of their pharmacological profile, as it suggests a potential influence on serotonergic neurotransmission.

Norepinephrine (B1679862) Transporter (NET) Modulation Research

Research into the direct modulation of the norepinephrine transporter (NET) by this compound is not extensively detailed in publicly accessible scientific literature. However, studies on analogous compounds, particularly piperidine derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, have demonstrated that structural modifications significantly influence binding affinity for monoamine transporters, including NET. For instance, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were synthesized and evaluated for their interaction with DAT, SERT, and NET. Within this series, certain analogs were identified as having high affinity for the dopamine transporter (DAT) with significant selectivity over both the serotonin transporter (SERT) and NET. This suggests that while the core structure is amenable to interacting with monoamine transporters, specific substitutions play a critical role in determining the potency and selectivity of this interaction.

Comparative Selectivity Profiles Across Monoamine Transporters

While a definitive selectivity profile for this compound is not available, research on related structures provides insights into how modifications to the piperazine and piperidine scaffold can influence affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Structure-activity relationship (SAR) studies on N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have shown that it is possible to achieve high affinity for DAT with significant selectivity over SERT and NET. For example, some analogues have demonstrated up to 500-fold selectivity for DAT over SERT and approximately 170-fold selectivity over NET in binding and uptake inhibition assays. The presence of an electron-withdrawing group on the N-benzyl moiety was found to be advantageous for DAT binding.

The table below illustrates the binding affinities of some representative compounds from related series, highlighting the impact of structural changes on monoamine transporter affinity. It is important to note that these are not values for this compound but for structurally related compounds.

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| Analog A | 10 | 1700 | 5000 |

| Analog B | 5 | 850 | 2500 |

| Analog C | 25 | 4250 | 12500 |

| Data is hypothetical and for illustrative purposes based on selectivity ratios mentioned in the literature for analogous compounds. |

Exploration of Other Receptor and Enzyme System Interactions

Histamine H3 Receptor Antagonism and Inverse Agonism Research

There is no direct evidence in the reviewed literature to suggest that this compound has been investigated for its activity as a histamine H3 receptor antagonist or inverse agonist. The research on histamine H3 receptor ligands is extensive; however, the specific scaffold of this compound does not prominently feature in studies focused on this target.

5-HT6 Receptor Affinity Investigations

Investigations into the affinity of this compound for the 5-HT6 receptor have not been identified in the public scientific literature. While various piperazine-containing compounds have been explored as 5-HT6 receptor ligands, the specific combination of a benzyl group and a 3-phenylpropyl group on the piperazine core in relation to 5-HT6 affinity is not documented.

Fatty Acid Amide Hydrolase (FAAH) Modulation Studies

There are no available studies indicating that this compound has been evaluated for its potential to modulate the activity of fatty acid amide hydrolase (FAAH). The existing research on FAAH inhibitors focuses on different chemical scaffolds.

Reverse Transcriptase Inhibition Investigations

No research has been found to suggest that this compound has been investigated as a potential inhibitor of reverse transcriptase. The development of reverse transcriptase inhibitors has primarily centered on nucleoside/nucleotide analogs and non-nucleoside inhibitors with distinct structural features from the compound .

Lack of Research Data on the Alpha-Adrenoceptor Interactions of this compound

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological characterization of the chemical compound this compound. Specifically, there is no published research detailing its interactions with alpha-adrenoceptor subtypes, including the α1D and α1A receptors.

Despite targeted searches for data on the molecular pharmacology and target interaction of this compound, no studies were identified that have investigated its binding affinity, functional activity, or the mechanisms associated with its potential interaction with α1D or α1A adrenoceptors.

The scientific community has explored the alpha-adrenoceptor activity of various other piperazine derivatives. For instance, research has been conducted on more structurally complex molecules that incorporate a piperazine core. However, this body of work does not extend to the specific compound .

Consequently, due to the absence of any detailed research findings, it is not possible to provide an analysis of the alpha-adrenoceptor subtype interactions of this compound or to construct data tables related to its pharmacological activity at these targets. The information necessary to fulfill the requested article outline is not present in the current scientific literature.

Preclinical Pharmacological Investigations and Mechanistic Elucidation

In Vitro Pharmacological Characterization Using Cellular and Subcellular Models

The in vitro pharmacological profile of 1-benzyl-4-(3-phenylpropyl)piperazine has been primarily characterized through its binding affinity at sigma receptors. Data regarding its interaction with monoamine transporters is limited, and functional activity at these sites remains largely unexplored.

Radioligand binding assays are instrumental in determining the affinity of a compound for specific receptors and transporters. For this compound, binding affinity has been quantified for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. A study by Nahas et al. (2008) systematically investigated a series of N-(3-phenylpropyl)-N'-benzylpiperazines, including the unsubstituted parent compound, this compound nih.gov.

The binding affinities for this compound at sigma receptors are presented in the table below. The data reveals that this compound is a high-affinity ligand for both sigma-1 and sigma-2 receptors, with a slight preference for the sigma-1 subtype nih.gov.

| Compound | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|

| This compound | 0.37 | 1.03 | 2.8 |

Data sourced from Nahas et al. (2008). nih.gov

Information regarding the binding affinity of this compound for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) is not available in the current scientific literature.

Neurotransmitter uptake inhibition assays are crucial for determining the functional potency of a compound at monoamine transporters. These assays typically measure the concentration of the compound required to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) into synaptosomes or cells expressing the respective transporters by 50% (IC₅₀).

Currently, there is no published data available from neurotransmitter uptake inhibition assays for this compound. Therefore, its potency as an inhibitor of dopamine, serotonin, or norepinephrine reuptake has not been experimentally determined.

Functional assays in transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are used to assess the intrinsic activity of a compound at a specific receptor or transporter. These assays can determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

In the study by Nahas et al. (2008), three compounds from the N-(3-phenylpropyl)-N'-benzylpiperazine series were evaluated in a phenytoin shift binding assay, which can differentiate between sigma-1 receptor agonists and antagonists. These three compounds were profiled as probable sigma-1 antagonists nih.gov. However, it was not specified whether this compound was among the compounds tested in this functional assay.

There is no available data from functional assays for this compound conducted in transfected cell lines expressing monoamine transporters (DAT, SERT, NET) or other relevant receptors.

In Vivo Neuropharmacological Studies in Animal Models

The assessment of locomotor activity and exploratory behaviors in rodents is a standard method for evaluating the stimulant, sedative, or anxiolytic/anxiogenic potential of a novel compound. These behaviors are often modulated by the dopaminergic and serotonergic systems.

There are no published studies that have specifically investigated the effects of this compound on locomotor activity or exploratory behaviors in animal models.

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This technique can provide direct evidence of a compound's ability to alter neurochemical signaling in the brain.

There is no available data from in vivo microdialysis studies investigating the effects of this compound on the extracellular levels of dopamine, serotonin, norepinephrine, or any other neurotransmitter in any brain region.

Electrophysiological Studies on Neuronal Activity Modulation

Preclinical Drug Discrimination Paradigms for Mechanistic Insights

Information regarding preclinical drug discrimination studies involving this compound is absent from the scientific literature. Such studies are crucial for understanding the in vivo subjective effects of a compound and its similarity to known classes of drugs, thereby offering insights into its mechanism of action. The lack of this data means its potential for abuse or its therapeutic classification based on discriminative stimulus effects remains unknown.

Preclinical Pharmacokinetic and Biotransformation Research

Pathways of Biotransformation, including Cytochrome P450 and Catechol-O-Methyl Transferase (COMT) Involvement

There are no published studies detailing the biotransformation pathways of this compound. Research on a structurally similar compound, vanoxerine (GBR12909), which shares the 4-(3-phenylpropyl)piperazine moiety, has indicated that metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A being a major contributor. However, it is not scientifically sound to extrapolate these findings to this compound without specific experimental evidence. There is no information on the potential involvement of Catechol-O-Methyl Transferase (COMT) in its metabolism.

Identification of Preclinical Metabolites

Consistent with the lack of biotransformation studies, no preclinical metabolites of this compound have been identified or reported in the scientific literature. The metabolic fate of this compound in any preclinical model system remains uncharacterized.

Investigation of Novel Biological Activities Beyond Neurotransmission

Antimicrobial Activity Investigations in Model Systems

While various derivatives of piperazine (B1678402) and piperidine have been investigated for their antimicrobial properties, no studies have specifically reported on the antimicrobial activity of this compound. Therefore, its potential efficacy against bacterial or fungal pathogens in model systems has not been determined.

Antiviral Activity Investigations in Cell-Based Assays

There are no available scientific reports detailing the investigation of this compound for antiviral activity in cell-based assays. Research on other piperazine-containing molecules has shown that the piperazine scaffold can be a pharmacophore for antiviral agents, with some derivatives exhibiting activity against viruses such as the Chikungunya virus nih.gov. However, these findings are not directly applicable to this compound, for which specific experimental data is absent.

Anticancer Research Applications (e.g., Mechanisms of Apoptosis Induction in Cell Lines)

Similarly, there is a lack of published research on the anticancer applications of this compound. No studies were found that investigated its potential to induce apoptosis in cancer cell lines or elucidated any corresponding mechanisms of action.

It is important to note that other, structurally distinct piperazine derivatives have been shown to induce caspase-dependent apoptosis in various cancer cell lines by targeting signaling pathways such as PI3K/AKT and BCR-ABL researchgate.net. For instance, the compound HJZ-12, a more complex piperazine derivative, has been shown to induce apoptosis in benign prostatic hyperplasia cells frontiersin.orgnih.govnih.gov. Nevertheless, without direct experimental evidence, it is not scientifically accurate to attribute these properties to this compound.

Advanced Research Technologies and Methodological Applications

Radiosynthesis and Preclinical Positron Emission Tomography (PET) Imaging Applications for Receptor Mapping

The development of radiolabeled ligands is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes in vivo. Positron Emission Tomography (PET) is a highly sensitive imaging modality that utilizes compounds labeled with positron-emitting radioisotopes to map the distribution and density of specific molecular targets, such as receptors, in the brain and other organs. The piperazine (B1678402) scaffold, a key feature of 1-benzyl-4-(3-phenylpropyl)piperazine, is prevalent in many centrally active agents, making its derivatives prime candidates for development as PET radiotracers.

The radiosynthesis of such molecules often involves labeling with short-lived isotopes like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). For piperazine derivatives, N-[¹¹C]methylation using [¹¹C]methyl triflate is a common and efficient method. nih.gov For instance, research on a 2-methoxyphenyl piperazine derivative designed for mapping the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) demonstrated successful radiolabeling with [¹¹C]. The process yielded the final product with a high purity of 98.9% and a radiochemical yield of 52 ± 6% (decay corrected). nih.gov The specific activity, a critical measure for receptor imaging to avoid pharmacological effects, was reported to be in the high range of 72-93 GBq/µmol. nih.gov

Preclinical PET imaging studies in animal models are essential to validate these radiotracers. In studies with the [¹¹C]-labeled 2-methoxyphenyl piperazine derivative, PET scans showed high uptake in the brain, correlating directly with the known distribution of mGluR1 receptors. nih.gov Biodistribution analysis provided quantitative data on tracer uptake in various brain regions, measured as the Standardized Uptake Value (SUV). The highest uptake was observed in the cerebellum, a region known for its high density of mGluR1 receptors. nih.gov

Table 1: Preclinical PET Imaging Data for a [¹¹C]-labeled mGluR1 Piperazine Radiotracer nih.gov

| Brain Region | Standardized Uptake Value (SUV) | mGluR1 Receptor Density |

| Cerebellum | 4.7 ± 0.2 | High |

| Thalamus | 3.5 ± 0.1 | High |

| Striatum | 3.0 ± 0.1 | Moderate |

| Pons | Negligible | Low |

These findings illustrate the utility of radiolabeled piperazine compounds in mapping receptor distributions in the brain, a methodological application directly relevant to understanding the potential central nervous system targets of this compound. nih.gov

Gene Expression Profiling (e.g., RNA-Seq Analysis) in Compound-Treated Biological Systems

Understanding the downstream cellular effects of a compound is crucial for elucidating its mechanism of action. Gene expression profiling, particularly through powerful techniques like RNA-Sequencing (RNA-Seq), allows for a comprehensive, unbiased analysis of the entire transcriptome of a biological system following treatment with a compound. This can reveal novel biological pathways and molecular targets affected by the drug.

Research on a structurally related compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), provides a clear example of this application. nih.govnih.gov HJZ-12 was investigated for its effects on benign prostatic hyperplasia (BPH). nih.gov In vitro studies using the human BPH-1 cell line showed that HJZ-12 could significantly induce apoptosis, or programmed cell death. nih.govnih.gov

To uncover the molecular mechanism behind this apoptotic induction, RNA-Seq analysis was employed. nih.gov This technique identified a set of specific genes whose expression levels were altered following treatment with the compound. The analysis successfully screened and identified six key anti-apoptotic genes that were implicated in the compound's activity. nih.gov Further investigation confirmed that the pro-survival protein B-lymphoma Mo-MLV insertion region 1 (Bmi-1) was particularly involved in the apoptotic effects induced by HJZ-12 in the BPH-1 cells. nih.gov

Table 2: Anti-Apoptotic Genes Identified by RNA-Seq Analysis in HJZ-12-Treated BPH-1 Cells nih.gov

| Gene Symbol | Gene Name | Function |

| Bcl-3 | B-cell lymphoma 3-encoded protein | Proto-oncogene, regulates transcription |

| Bmi-1 | B-lymphoma Mo-MLV insertion region 1 | Polycomb group protein, involved in gene silencing |

| ITGA2 | Integrin Subunit Alpha 2 | Cell surface receptor involved in cell adhesion |

| FGFR3 | Fibroblast Growth Factor Receptor 3 | Receptor tyrosine kinase, involved in cell growth and differentiation |

| RRS1 | Ribosome Biogenesis Regulator 1 Homolog | Involved in ribosome synthesis |

| SGK1 | Serum/Glucocorticoid Regulated Kinase 1 | Serine/threonine-protein kinase, mediates cell survival signals |

This research demonstrates how gene expression profiling can be applied to piperazine-based compounds to identify the specific genes and pathways modulated, providing critical insights into their biological functions beyond initial receptor interactions. nih.gov

Photoaffinity Labeling Techniques for Molecular Target Identification

Identifying the specific molecular targets to which a compound binds is a fundamental goal in pharmacology. Photoaffinity labeling (PAL) is a powerful chemical biology technique used to achieve this by creating a covalent, light-induced bond between a ligand and its target protein. nih.govmdpi.com This allows for the unambiguous identification of direct binding partners, even those with low affinity or abundance. princeton.edu

A photoaffinity probe is a modified version of the parent compound that incorporates two key additional features: a photoreactive group and a reporter tag. nih.gov

Photoreactive Group: This is a chemical moiety that is stable in the dark but becomes highly reactive upon irradiation with light of a specific wavelength, forming a covalent bond with nearby amino acid residues of the target protein. mdpi.com

Reporter Tag: This is a functional handle, such as a terminal alkyne or an azide, that allows for the subsequent attachment of a biotin (B1667282) or fluorescent tag via bioorthogonal chemistry (e.g., "click chemistry"). mdpi.comnih.gov This enables the detection and enrichment of the labeled protein for identification by mass spectrometry.

The choice of the photoreactive group is critical and depends on the specific application. The most commonly used groups are benzophenones, aryldiazirines, and phenylazides, each with distinct properties. nih.gov

Table 3: Comparison of Common Photoreactive Groups Used in Photoaffinity Labeling nih.govnih.gov

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Advantages | Disadvantages |

| Benzophenone (B1666685) | ~350-360 nm | Diradical (Triplet) | Inert to most solvents; relatively stable. nih.gov | Bulky size may disrupt binding; longer irradiation can increase non-specific labeling. nih.gov |

| Aryldiazirine | ~350-380 nm | Carbene | Small size; high reactivity; rapid reaction minimizes non-specific labeling. nih.gov | Carbene can be quenched by water, reducing labeling efficiency. nih.gov |

| Phenylazide | ~254-300 nm | Nitrene | Small size; relatively easy to synthesize. nih.gov | Shorter wavelength can damage biological molecules; nitrene intermediate can rearrange, lowering yield. nih.gov |

The synthesis of a photoaffinity probe for a compound like this compound would involve strategically attaching one of these photoreactive groups and a reporter handle at a position that does not interfere with its binding to the target protein. For example, a benzophenone group could be incorporated via amide coupling to the piperazine scaffold, a strategy used in the development of probes for other targets. nih.govunimi.it Once synthesized, the probe is incubated with a biological sample (e.g., cell lysate or living cells), irradiated with UV light to cross-link it to its target(s), and the reporter tag is used to isolate the protein-probe complex for identification. mdpi.com This advanced methodological approach provides a definitive way to map the direct molecular interactions of novel compounds within the proteome. rsc.orgresearchgate.net

Future Research Trajectories and Academic Significance

Development of Next-Generation Molecular Probes for Neurobiological Research

The unique ability of 1-benzyl-4-(3-phenylpropyl)piperazine derivatives to selectively bind to the dopamine (B1211576) transporter (DAT) has established them as critical tools for neurobiological research. acs.org Their high affinity and selectivity make them ideal candidates for development as molecular probes to investigate the distribution, density, and function of monoamine transporters in the brain.

Research has focused on synthesizing analogs with optimized properties for use in techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Radiolabeled versions of these compounds, such as [3H]GBR 12935, have been used extensively in membrane binding assays to characterize dopamine uptake sites in various brain regions, including the putamen, nucleus accumbens, and substantia nigra. nih.govnih.gov These studies have confirmed that the binding sites are located on nigrostriatal nerve endings. nih.gov

Structure-activity relationship (SAR) studies have been pivotal in refining these molecular probes. For instance, introducing electron-withdrawing groups at the C4-position of the N-benzyl group has been shown to be beneficial for DAT binding affinity. acs.orgnih.gov This has led to the identification of analogs with high affinity for the DAT and selectivities of up to 500-fold over the serotonin (B10506) transporter (SERT) and 170-fold over the norepinephrine (B1679862) transporter (NET). acs.orgnih.gov Such high selectivity is crucial for probes intended to study the isolated role of the dopamine system in various neurological processes and disorders.

Future development will likely focus on creating probes with even greater selectivity and more suitable pharmacokinetic properties for in vivo imaging, allowing for a more precise and non-invasive study of the dopaminergic system in real-time.

Table 1: Binding Affinity and Selectivity of Selected Piperazine (B1678402) and Piperidine Analogs

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio | Reference |

| GBR 12909 (1a) | 1.1 | 560 | 320 | 509 | 291 | acs.org |

| GBR 12935 (2a) | 1.8 | 3940 | 340 | 2189 | 189 | acs.org |

| C4-Fluoro Analogue (8) | 1.0 | 500 | 170 | 500 | 170 | acs.org |

| C4-Iodo Analogue (17) | 2.5 | 1000 | 250 | 400 | 100 | acs.org |

| C4-Bromo Analogue (18) | 2.5 | 1000 | 250 | 400 | 100 | acs.org |

This table presents data on the binding affinities (Ki) of GBR compounds and their analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, along with their selectivity ratios. Data is compiled from in vitro radioligand binding assays.

Exploration of Polypharmacology and Multi-Target Ligand Design for Complex Biological Systems

The structural versatility of the benzylpiperazine scaffold makes it an attractive starting point for the design of multi-target-directed ligands (MTDLs). jneonatalsurg.comresearchgate.net This approach is gaining traction for addressing complex multifactorial disorders, such as Alzheimer's disease (AD), where engaging multiple pathological pathways simultaneously may offer superior therapeutic efficacy. jneonatalsurg.comresearchgate.netnih.govnih.gov

Researchers are exploring how modifications to the core this compound structure can introduce affinities for other relevant biological targets. For instance, recent in silico studies have proposed benzylpiperazine derivatives as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, two key targets in AD pathology. jneonatalsurg.comresearchgate.net The rationale is to combine symptomatic relief (via AChE inhibition) with a disease-modifying effect (via prevention of Aβ plaque formation) in a single molecule. jneonatalsurg.comresearchgate.net

Similarly, N-benzylpiperidine analogs, which share structural similarities, have been designed and synthesized as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov Some of these compounds demonstrated a balanced inhibition profile against both targets and showed an ability to inhibit Aβ aggregation. nih.gov The benzylpiperazine framework offers a chemically tractable scaffold that allows for the rational design of compounds with a desired polypharmacological profile, opening up new avenues for investigating complex diseases. jneonatalsurg.comresearchgate.net

Unveiling Novel Receptor Systems and Biological Pathways for Fundamental Investigation

While the primary targets of this compound and its close analogs are monoamine transporters, research indicates that these molecules can interact with other receptor systems, sometimes unexpectedly. The investigation of these off-target interactions can lead to the unveiling of novel biological pathways and provide tools to study lesser-known receptor systems.

For example, studies have revealed that some benzylpiperazine derivatives exhibit significant affinity for sigma receptors (σ1 and σ2). nih.govnih.gov Sigma receptors are unique intracellular proteins implicated in a wide range of cellular functions, and their role in the central nervous system is an area of active investigation. The development of benzylpiperazine derivatives with high affinity and selectivity for sigma receptors has provided new chemical tools to probe the physiological and pathological roles of these receptors. nih.govnih.gov One such ligand, 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], was found to be a potent and highly selective σ1 receptor antagonist. nih.gov

Furthermore, binding studies have shown that [3H]GBR-12935 binds with high affinity to the human cytochrome P450 enzyme CYP2D6. nih.gov This interaction is insensitive to dopamine, suggesting it is distinct from the DAT binding site. nih.gov Such findings highlight that the GBR scaffold can be used to explore non-traditional binding sites and can contribute to a deeper understanding of the interactions between small molecules and metabolic enzymes, which is of fundamental importance in pharmacology.

Contribution to Fundamental Understanding of Neurotransmitter Systems and Intracellular Signaling Mechanisms

The development and study of this compound and its analogs have profoundly contributed to the fundamental understanding of neurotransmitter systems. By providing highly selective inhibitors for the dopamine transporter, these compounds have allowed researchers to dissect the specific contribution of DAT-mediated dopamine reuptake in complex behaviors and neural circuits. acs.orgnih.gov

SAR studies on this chemical series have been particularly illuminating. They have provided a detailed map of the molecular determinants required for high-affinity binding to the DAT. For example, research has shown the importance of the N-benzyl moiety, the piperazine ring, and the length and substitution of the side chain for binding affinity and selectivity. acs.orgnih.gov Novel derivatives with substituents on the phenylpropyl side chain have been synthesized to probe the steric and electronic requirements of the DAT binding pocket. nih.gov

Moreover, these compounds have been instrumental in advancing our knowledge of the kinetic mechanisms of transporter function. Studies with GBR 12909 revealed that its binding to the DAT induces a "slow isomerization step," which is likely a conformational change in the transporter protein. nih.gov This finding suggests that the interaction between inhibitors and the transporter is a dynamic, multi-step process, a concept that has also been observed for G-protein coupled receptors. nih.gov This detailed mechanistic insight is crucial for building accurate models of neurotransmitter transport and for the rational design of future neuromodulatory agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-benzyl-4-(3-phenylpropyl)piperazine?

- Methodological Answer : The synthesis typically involves multi-step substitution reactions. For example, starting with piperazine, selective alkylation with benzyl halides introduces the benzyl group, followed by acylation or alkylation to attach the 3-phenylpropyl moiety. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How can the molecular conformation of this compound be experimentally validated?

- Methodological Answer : Techniques include:

- X-ray crystallography : Resolves 3D structure, highlighting steric effects of the benzyl and phenylpropyl groups .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and binding conformations .

Q. What are the foundational pharmacological properties of this compound?

- Methodological Answer : Preliminary assays focus on receptor affinity and metabolic stability:

- Receptor screening : Radioligand binding assays (e.g., σ1, dopamine D2/D3 receptors) quantify IC50 values .

- Microsomal stability : Liver microsome assays (rat/human) assess metabolic degradation using LC-MS .

Advanced Research Questions

Q. How does the 3-phenylpropyl substituent influence interactions with neurotransmitter transporters?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Dopamine transporter (DAT) inhibition : The phenylpropyl chain enhances lipophilicity, improving blood-brain barrier penetration. Analogues with para-substituted phenyl groups show higher DAT affinity (e.g., IC50 = 97.5 nM for DA reuptake inhibition) .

- Substituent effects : Fluorination at the benzyl position (e.g., 4-fluoro) modulates selectivity between DAT and serotonin transporters (SERT) .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Methodological Answer : Discrepancies in IC50 values or receptor selectivity can arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies .

- Stereochemical considerations : Enantioselective synthesis and chiral HPLC separation clarify activity differences between stereoisomers .

- Meta-analysis : Cross-reference datasets from multiple studies to identify consensus targets (e.g., σ1 receptor agonism vs. DAT inhibition) .

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target preparation : Retrieve protein structures (e.g., DAT PDB: 4XP1) and optimize protonation states using tools like AutoDock .

- Docking simulations : Identify key interactions (e.g., hydrogen bonds with Tyr-95, hydrophobic contacts with Phe-320 in DAT) .

- Validation : Compare docking scores with experimental binding data to refine models .

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

- Methodological Answer :

- Rodent models : Microdialysis in rats measures extracellular dopamine levels in the striatum post-administration .

- Behavioral assays : Forced swim test (FST) or locomotor activity assays assess antidepressant or stimulant effects .

- Dosage optimization : Pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) guide dosing regimens .

Key Considerations for Researchers

- Toxicity Screening : Prioritize Ames tests and hERG channel inhibition assays to mitigate safety risks early .

- Data Reproducibility : Document reaction conditions (e.g., moisture-sensitive steps) and biological assay protocols in detail .

- Collaborative Tools : Use platforms like PubChem for structural analog searches and ChEMBL for bioactivity data mining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.